molecular formula C8H7N3O B11735848 6-(Furan-3-yl)pyridazin-3-amine

6-(Furan-3-yl)pyridazin-3-amine

Cat. No.: B11735848
M. Wt: 161.16 g/mol
InChI Key: NMPDMBFNVLQXDC-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring fused with a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-3-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

6-(Furan-3-yl)pyridazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Furan-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatase, which plays a role in various cellular processes .

Comparison with Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.

Comparison: 6-(Furan-3-yl)pyridazin-3-amine is unique due to the presence of both furan and pyridazine rings, which imparts distinct chemical and biological properties. Compared to pyridazine and pyridazinone, this compound may exhibit enhanced biological activities and different reactivity patterns .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-(furan-3-yl)pyridazin-3-amine

InChI

InChI=1S/C8H7N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11)

InChI Key

NMPDMBFNVLQXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C2=COC=C2)N

Origin of Product

United States

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